4-Ethyl-2-pyrrolidinone chemical properties
4-Ethyl-2-pyrrolidinone chemical properties
An In-Depth Technical Guide to 4-Ethyl-2-pyrrolidinone (CAS: 41819-75-4): Properties, Synthesis, and Applications
Abstract
4-Ethyl-2-pyrrolidinone is a substituted heterocyclic compound belonging to the lactam family. As a derivative of the 2-pyrrolidinone core, a privileged scaffold in medicinal chemistry, it serves as a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, proposes a logical synthetic pathway, and outlines its potential applications, particularly in the field of drug discovery. It is intended for researchers, chemists, and professionals in pharmaceutical development who require a detailed understanding of this specific chemical entity.
Introduction to the 2-Pyrrolidinone Scaffold
The 2-pyrrolidinone ring system is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmaceuticals. Its unique combination of a polar lactam functional group and a constrained five-membered ring allows it to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets. Perhaps the most famous examples are the "racetam" class of nootropic drugs, such as Piracetam. More recently, substituted pyrrolidinones have been integral to the development of anticonvulsant agents, including Brivaracetam and Seletracetam, which feature substituents at the 4-position of the ring.[1]
This guide focuses specifically on 4-Ethyl-2-pyrrolidinone, a key intermediate whose ethyl substituent provides a lipophilic anchor and a stereogenic center, offering opportunities for chiral syntheses. We will explore the fundamental chemical properties, characterization data, and handling protocols necessary for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
Chemical Identity
4-Ethyl-2-pyrrolidinone is structurally defined by a five-membered lactam ring with an ethyl group at the C4 position. This structure imparts specific chemical characteristics, including polarity from the amide group and a non-polar character from the ethyl side chain.
| Identifier | Value | Source |
| CAS Number | 41819-75-4 | [2][3][4] |
| Molecular Formula | C₆H₁₁NO | [2][3][4][5] |
| Molecular Weight | 113.16 g/mol | [2][3][4] |
| IUPAC Name | 4-ethylpyrrolidin-2-one | [3] |
| Canonical SMILES | CCC1CC(=O)NC1 | [5] |
| InChI Key | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [3][4][5] |
Physicochemical Data
The physical properties of 4-Ethyl-2-pyrrolidinone are consistent with a small, polar molecule containing both hydrogen bond donor (N-H) and acceptor (C=O) sites.
| Property | Value | Source |
| Physical Form | Solid | [4][6] |
| Melting Point | 39-41 °C | [6] |
| Boiling Point | 250.9 °C @ 760 mmHg 117-118 °C @ 13 Torr | [2][6] |
| Density | 0.952 g/cm³ (Predicted) | [2][6] |
| Flash Point | 136.5 °C | [2] |
| Refractive Index | 1.438 | [2] |
Solubility Profile
While extensive empirical data is not widely published, the solubility of 4-Ethyl-2-pyrrolidinone can be predicted from its structure. The presence of the polar lactam moiety, capable of hydrogen bonding, suggests good solubility in polar protic solvents like water and alcohols. Its structural relative, N-methyl-2-pyrrolidone (NMP), is fully miscible with water.[7] The ethyl group introduces some lipophilicity, likely rendering it soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of 4-substituted-pyrrolidin-2-ones can be achieved through various established organic chemistry transformations. A common and logical approach involves the cyclization of a γ-amino acid derivative. The following diagram illustrates a plausible multi-step synthesis starting from commercially available precursors. The causality behind this pathway lies in the strategic construction of a linear precursor containing all necessary atoms, followed by an intramolecular cyclization to form the stable five-membered lactam ring.
Caption: Proposed synthetic workflow for 4-Ethyl-2-pyrrolidinone.
Core Reactivity
The chemistry of 4-Ethyl-2-pyrrolidinone is dominated by its lactam functional group.
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N-H Acidity and Alkylation: The proton on the nitrogen is weakly acidic (predicted pKa ≈ 16-17) and can be removed by a strong base (e.g., NaH, KHMDS).[6] The resulting anion is a potent nucleophile, readily undergoing alkylation or acylation to introduce substituents at the N1 position. This is a critical reaction for incorporating the pyrrolidinone scaffold into larger molecules.[1]
-
Carbonyl Chemistry: The carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 4-ethylpyrrolidine.
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Ring Stability and Hydrolysis: As a five-membered ring, the lactam is relatively stable. However, under harsh hydrolytic conditions (strong acid or base with prolonged heating), the amide bond can be cleaved to yield 4-aminohexanoic acid.
Spectroscopic Characterization (Theoretical)
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~7.5-8.0 (br s, 1H, N-H), ~3.4 (m, 1H, C5-Hₐ), ~3.0 (m, 1H, C5-Hₑ), ~2.5 (m, 1H, C4-H), ~2.3 (dd, 1H, C3-Hₐ), ~2.0 (dd, 1H, C3-Hₑ), ~1.5 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). |
| ¹³C NMR | δ (ppm): ~178 (C=O), ~48 (C5, -CH₂-N), ~40 (C4, -CH-), ~35 (C3, -CH₂-C=O), ~28 (-CH₂CH₃), ~11 (-CH₂CH₃). |
| IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~2960-2850 (C-H sp³ stretches), ~1680 (C=O amide I band, strong). |
| Mass Spec. | m/z: 113 (M⁺, molecular ion), 84 (M⁺ - C₂H₅), 56 (fragment). |
Application in Drug Discovery and Development
Role as a Chiral Intermediate
The primary value of 4-Ethyl-2-pyrrolidinone in drug development lies in its function as a chiral building block. The C4 position is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-4-ethyl-2-pyrrolidinone and (S)-4-ethyl-2-pyrrolidinone. Access to enantiomerically pure forms of this intermediate is crucial for synthesizing stereochemically defined active pharmaceutical ingredients (APIs). Optically pure 4-substituted pyrrolidinones are key starting materials for advanced anticonvulsant drugs, where stereochemistry dictates therapeutic efficacy and safety profiles.[1]
Experimental Protocol: N-Alkylation of 4-Ethyl-2-pyrrolidinone
The following protocol describes a general procedure for the N-alkylation of 4-Ethyl-2-pyrrolidinone, a fundamental step in its utilization as a synthetic intermediate. This protocol is designed to be self-validating through clear steps and checkpoints.
Objective: To synthesize an N-substituted derivative of 4-Ethyl-2-pyrrolidinone.
Materials:
-
4-Ethyl-2-pyrrolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 4-Ethyl-2-pyrrolidinone (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Causality: The strong base NaH deprotonates the lactam nitrogen to form the nucleophilic sodium salt. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Nucleophilic Attack: Allow the mixture to stir at 0 °C for 30 minutes. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: Experimental workflow for N-alkylation protocol.
Safety, Handling, and Storage
GHS Hazard Classification
It is imperative that researchers handle 4-Ethyl-2-pyrrolidinone with appropriate caution, adhering to its GHS classification.
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |
Pictogram: GHS07 (Exclamation Mark)[4] Signal Word: Warning[3][4]
Handling Precautions
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
-
Classification: It is classified as a combustible solid.[4]
Conclusion
4-Ethyl-2-pyrrolidinone is a valuable heterocyclic intermediate with well-defined chemical properties. Its true potential is realized when used as a chiral building block in the synthesis of complex pharmaceutical agents, particularly for neurological disorders. A thorough understanding of its reactivity, guided by both empirical and theoretical characterization data, is essential for its successful application in research. Adherence to strict safety protocols ensures its effective and safe use in the laboratory. As the demand for stereochemically complex drugs continues to grow, the importance of intermediates like 4-Ethyl-2-pyrrolidinone in the synthetic chemist's toolbox is set to increase.
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